Genetic polymorphisms in the CYP2D6 gene result in enzymes with altered catalytic efficiency. The following table summarizes the relative clearance values of various CYP2D6 variants compared to the wild-type (CYP2D6.1) for metabolizing gefitinib.
| CYP2D6 Variant | Relative Clearance for Gefitinib (vs. CYP2D6.1) | Functional Implication |
|---|---|---|
| CYP2D6.1 (Wild-type) | 100% (Reference) | Extensive Metabolizer (EM) |
| Most of 22 tested novel variants | Significantly decreased (3.11% to 79.35%) | Intermediate Metabolizer (IM) |
| CYP2D6.92, CYP2D6.96 | No detectable activity | Poor Metabolizer (PM) |
| CYP2D6.94 | Markedly increased | Ultrarapid Metabolizer (UM) |
| CYP2D6.88, CYP2D6.89, CYP2D6.91, CYP2D6.97, V342M, R344Q, F219S, F164L | No significant difference | Extensive Metabolizer (EM) [1] |
This functional characterization provides a mechanistic basis for the different metabolizer phenotypes observed in clinical practice, from Poor Metabolizers (PMs) to Ultrarapid Metabolizers (UMs) [1] [2].
The functional differences in CYP2D6 variants directly impact gefitinib pharmacokinetics in patients and are linked to the risk of specific adverse effects.
Impact on Drug Exposure: Clinical studies confirm that a patient's CYP2D6 phenotype significantly affects the plasma levels of O-desmethyl gefitinib. One study found that the median exposure (AUC~0-24~) to the metabolite was 12,523 ng·h/mL in homozygous Extensive Metabolizers, but only 1,460 ng·h/mL in Intermediate Metabolizers. The ratio of metabolite-to-parent drug exposure also varied dramatically, from 1.41 in homozygous EMs to 0.24 in IMs [3]. A 2022 study in elderly patients also confirmed that the CYP2D6 genotype was associated with its mediated metabolism [4].
Association with Adverse Events: Altered CYP2D6 function is linked to the risk of developing certain side effects.
The key experiments that established the role of CYP2D6 in gefitinib metabolism used well-defined in vitro methodologies.
1. Core Incubation Protocol for Enzymatic Activity This method is used to determine the kinetic parameters (Km, V~max~) and intrinsic clearance of CYP2D6 variants [1].
2. Protocol for Inhibition Studies This protocol assesses how a drug (like gefitinib itself) inhibits CYP2D6.
The following diagram illustrates the central role of CYP2D6 in gefitinib metabolism and the subsequent clinical implications, integrating the information from the tables above.
Gefitinib is extensively metabolized in the liver, and to some extent in target tissues like lung cancer cells, primarily by cytochrome P450 (CYP) enzymes [1] [2]. The metabolism occurs through three principal pathways, leading to several major metabolites [1] [3] [2].
The following diagram illustrates the primary metabolic pathways of gefitinib and the key enzymes involved:
Gefitinib is primarily metabolized by CYP3A4, CYP2D6, and CYP1A1 enzymes via distinct pathways.
The table below summarizes the key characteristics of gefitinib's major metabolites, including their defining metabolic reactions and the enzymes responsible for their formation.
| Metabolite Name/ Code | Metabolic Reaction | Primary CYP Enzyme(s) Involved | Key Characteristics / Notes |
|---|
| M523595 (M3) O-desmethyl gefitinib | O-demethylation of the methoxy-substituent on the quinazoline ring [1] [3] | CYP2D6 (predominant), CYP3A4 [3] [2] | A main plasma metabolite, present at concentrations similar to the parent drug [1] [2]. | | M537194 (M1) Morpholine ring-opening | Opening of the morpholine ring [1] [3] | CYP3A4 [3] [2] | One of the major pathways of metabolism in the liver [1]. | | M387783 (M2) Oxidative defluorination | Oxidative defluorination of the halogenated phenyl group [1] [3] | CYP3A4, CYP1A1 [1] [3] | CYP1A1 in the lung can produce reactive quinone-imine derivatives from this pathway, potentially linked to toxicity [1]. | | M608236 | Not specified in detail | CYP3A4 [3] | A known metabolite produced by CYP3A4 [3]. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for the simultaneous determination of gefitinib and its metabolites in biological matrices [1] [3]. The methodology involves specific procedures for sample preparation, chromatography, and mass detection.
The table below outlines typical LC-MS/MS parameters used for the simultaneous quantification of gefitinib and its four major metabolites.
| Parameter | Configuration / Conditions |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) [3] |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode [3] |
| Scanning Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) [1] [3] |
| Chromatography Column | Synergi Hydro-RP column (5 × 2.0 mm i.d., 2 μm) or equivalent reverse-phase column [1] [3] |
| Mobile Phase | Gradient of 10 mM aqueous formic acid and a mixture of methanol/acetonitrile (95/5, v/v) [1] |
| Specific SRM Transitions | Gefitinib: m/z 447 → 128 M523595 (M3): m/z 433 → 128 M537194 (M1): m/z 421 → 320 M387783 (M2): m/z 445 → 128 [1] |
To investigate gefitinib metabolism in target cells, such as non-small cell lung cancer (NSCLC) cell lines, the following protocol can be used [1]:
This approach allows researchers to detect metabolites both inside the cells and excreted into the medium, providing a full picture of intracellular drug metabolism [1].
Deuteration is a strategy to improve the metabolic stability of drugs by replacing hydrogen with deuterium at specific sites. The carbon-deuterium (C-D) bond is stronger and shorter than the carbon-hydrogen (C-H) bond, leading to a Deuterium Kinetic Isotope Effect (DKIE). This can slow down the rate of metabolism, particularly for reactions where cleavage of the C-H bond is the rate-limiting step, such as in certain CYP450-mediated oxidations [1].
The primary goal of deuterating gefitinib is to reduce its metabolic breakdown, which can lead to:
Specific deuterated versions of gefitinib have been developed and are available for research:
| Compound Name | Key Feature | Research Application |
|---|---|---|
| Donafenib | Deuterated derivative of sorafenib (a multikinase inhibitor like gefitinib); approved in China for hepatocellular carcinoma [1]. | Example of a successfully developed deuterated anticancer drug. |
| Gefitinib-d8 | Deuterium-labeled Gefitinib; eight hydrogen atoms replaced with deuterium [2]. | Used as a tracer or internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [2]. |
| Deuterated Gefitinib (from Patent) | Novel derivatives with deuterium incorporation at specific sites to improve metabolic stability [3]. | Preclinical research to overcome limitations of original gefitinib. |
The following methodologies are standard for evaluating the stability and metabolism of deuterated gefitinib and its analogs.
1. In Vitro Metabolic Stability Assay This protocol assesses a compound's stability in liver-based systems [1].
2. Metabolite Profiling and Identification This protocol identifies and compares the metabolites formed from the deuterated versus non-deuterated drug.
3. Forced Degradation Studies These studies, per ICH guidelines, determine the stability-indicating properties of an analytical method and investigate degradation pathways [5].
The available information, particularly from patent literature, suggests that deuterating gefitinib can successfully alter its metabolic profile.
Reported Metabolic Improvements: Research on deuterated versions of other drugs provides a framework for expected outcomes with gefitinib. One key concept is metabolic shunting, where deuteration at one site slows its metabolism, potentially increasing metabolism at an alternative, non-deuterated site [1]. The table below summarizes potential outcomes based on general principles and specific examples:
| Finding / Concept | Implication for Deuterated Gefitinib | Source Example |
|---|---|---|
| Reduced CYP450 Metabolism | Slower breakdown of parent drug; increased systemic exposure [1]. | General principle of DKIE applied to CYP450 substrates [1]. |
| Altered Metabolite Profile | Change in ratio of parent drug to metabolites; decreased exposure to toxic metabolites [1]. | Deuteration of JNJ-38877605 reduced formation of insoluble, toxic metabolites [1]. |
| Metabolic Shunting | Metabolism may be redirected to alternative pathways [1]. | A known phenomenon that must be investigated during development [1]. |
The following diagrams, created with Graphviz using the specified color palette, illustrate the core concepts and experimental workflow.
Diagram illustrating how deuteration at a primary metabolic site can slow its breakdown, increasing parent drug exposure and potentially altering the metabolic profile.
Workflow for key experiments to assess the stability and metabolite profile of deuterated gefitinib.
For scientists in the field, the evidence supports deuterated gefitinib as a promising strategy to improve metabolic stability. The most critical next steps involve hands-on experimental work to generate compound-specific data.
The table below summarizes key pharmacokinetic parameters for gefitinib and its major metabolite, O-desmethyl gefitinib (also referred to as M523595), from a study in elderly patients and preclinical models.
| Parameter | Gefitinib (in elderly patients) [1] | O-Desmethyl Gefitinib (in elderly patients) [1] | Notes & Preclinical Data |
|---|---|---|---|
| AUC0–48 (µM·h) | 9.49 ± 3.5 | 10.6 ± 14 | Systemic exposure to metabolite is highly variable. In mice, tumor exposure to O-desmethyl gefitinib was much lower than in plasma [2]. |
| CYP Enzymes Involved | CYP3A4, CYP2D6 (major); CYP3A5, CYP1A1 (minor) [1] [3] | Primarily CYP2D6 [1] | The CYP2D6 genotype significantly influences the metabolism of gefitinib to O-desmethyl gefitinib [1]. |
| Pharmacological Activity | Potent EGFR-TKI (IC50 ~0.022-0.049 µM) [2] | Minimal contribution to tumor growth inhibition [2] | Retains potency in subcellular enzyme assays (IC50 ~0.036 µM) but is ~15x less active in whole-cell assays [2]. |
Gefitinib undergoes extensive hepatic and extrahepatic metabolism. The following diagram maps its primary metabolic pathways and the enzymes involved.
Gefitinib metabolism and bioactivation pathways.
A robust and sensitive method is required to quantify gefitinib and O-desmethyl gefitinib in biological matrices for pharmacokinetic studies. Here is a detailed protocol based on a published LC-MS/MS method [4].
| Protocol Aspect | Detailed Specification |
|---|---|
| Objective | Simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma. |
| Chromatography | - Column: Alltima C18 (150 mm × 2.1 mm, 5 µm).
O-desmethyl gefitinib is the primary active metabolite of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in treating advanced non-small cell lung cancer (NSCLC). Therapeutic drug monitoring (TDM) of gefitinib and its metabolites is critically important for optimizing efficacy and minimizing adverse effects. This document provides detailed application notes and protocols for the simultaneous quantification of gefitinib and its main metabolite, O-desmethyl gefitinib, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented here has been optimized for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies, particularly in investigations of drug-drug interactions and resistance mechanisms in cancer therapy [1] [2].
The development of a reliable bioanalytical method for simultaneous quantification of gefitinib and O-desmethyl gefitinib addresses a significant gap in clinical pharmacology. Previously available assays could quantify gefitinib alone, but the lack of metabolite monitoring limited comprehensive understanding of its metabolic fate. This novel LC-MS/MS method enables researchers to discern potential effects of co-administered drugs on gefitinib metabolism, which is especially relevant given recent research exploring combination therapies with hydroxychloroquine to overcome acquired resistance to gefitinib [2].
Note: The protein precipitation efficiency of acetonitrile:plasma in the volume ratio of 3:1 exceeds 99.9%, which is significantly more effective than a 1:1 ratio (94.4% efficiency) [2].
Table 1: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
|---|---|---|---|---|---|
| Gefitinib | 447.2 | 128.1 | 96 | 49 | 20 |
| O-desmethyl gefitinib | 433.2 | 128.1 | 96 | 47 | 18 |
| O-methyl gefitinib-d3 (IS) | 450.2 | 134.1 | 96 | 49 | 20 |
The method was rigorously validated according to FDA bioanalytical method validation guidelines. The following tables summarize the key validation parameters:
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Gefitinib | 5-1000 | >0.99 | 5 |
| O-desmethyl gefitinib | 5-500 | >0.99 | 5 |
Table 3: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| Gefitinib | LLOQ | 5 | ≤10.8 | ≤10.8 | 89.7-104.7 |
| Low | 15 | ≤8.5 | ≤9.2 | 92.5-103.4 | |
| Medium | 400 | ≤6.7 | ≤7.9 | 94.2-101.8 | |
| High | 800 | ≤5.9 | ≤6.8 | 95.1-102.3 | |
| O-desmethyl gefitinib | LLOQ | 5 | ≤10.8 | ≤10.8 | 100.4-106.0 |
| Low | 15 | ≤9.1 | ≤9.7 | 97.8-104.2 | |
| Medium | 200 | ≤7.3 | ≤8.4 | 98.5-103.6 | |
| High | 400 | ≤6.2 | ≤7.5 | 99.2-102.9 |
The validation demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of the analytes and internal standard. The method also showed appropriate stability under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and autosampler stability.
The following diagrams illustrate the experimental workflow and metabolic relationship between gefitinib and its metabolite:
Diagram 1: LC-MS/MS Analysis Workflow. The experimental procedure follows a sequential workflow from sample preparation through data analysis, with each step employing specialized techniques for optimal results.
Diagram 2: Gefitinib Metabolic Pathway. The primary metabolic pathway of gefitinib involves CYP-mediated O-demethylation to form the active metabolite O-desmethyl gefitinib, followed by phase II conjugation for elimination.
This validated LC-MS/MS method has been successfully applied in a phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with advanced NSCLC (Stage IIIB-IV) [1] [2]. The simultaneous quantification of gefitinib and O-desmethyl gefitinib enables researchers to:
The method's rapid analysis time (3 minutes per sample) makes it suitable for high-throughput clinical applications, while its sensitivity (LLOQ of 5 ng/mL for both analytes) allows for reliable quantification at clinically relevant concentrations [1].
The developed LC-MS/MS method provides a rapid, specific, and robust approach for the simultaneous quantification of gefitinib and its main metabolite O-desmethyl gefitinib in human plasma. The method is fully validated according to regulatory guidelines and has been successfully applied in clinical studies. The ability to monitor both parent drug and metabolite concentrations makes this method particularly valuable for investigating metabolic interactions and supporting personalized dosing strategies in cancer patients receiving gefitinib therapy.
1. Introduction O-desmethyl gefitinib is a major metabolite of gefitinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). Its quantification is essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, especially in vulnerable populations like the elderly. Research shows that in patients over 75 years, the systemic exposure to O-desmethyl gefitinib (mean AUC~0–48~: 10.6 ± 14 µM·h) can be highly variable, influenced by factors such as CYP2D6 genotype [1]. Additionally, pharmacometabodynamic studies indicate that gefitinib administration induces time-dependent changes in endogenous metabolites, which may indirectly reflect metabolic clearance and exposure patterns [2]. Robust, sensitive bioanalytical methods are thus critical for accurate quantification to optimize dosing and minimize adverse effects.
2. Experimental Protocol: HPLC-Based Quantification
2.1. Reagents and Chemicals
2.2. Instrumentation and Conditions The method is adapted from a published study which used reverse-phase high-performance liquid chromatography (HPLC) [1].
2.3. Sample Preparation (Plasma)
2.4. Calibration Curve and Quality Control
2.5. Validation Parameters The method should be validated according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation) for:
The following diagram illustrates the core experimental workflow.
3. Key Pharmacokinetic Data and Influencing Factors The table below summarizes key pharmacokinetic parameters for O-desmethyl gefitinib and the parent drug in elderly NSCLC patients, highlighting the need for careful monitoring in this demographic [1].
Table 1: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl Gefitinib in Elderly Patients (≥75 years) [1]
| Parameter | Gefitinib (Mean ± SD) | O-Desmethyl Gefitinib (Mean ± SD) |
|---|---|---|
| AUC₀–₄₈ (µM·h) | 9.49 ± 3.5 | 10.6 ± 14.0 |
| Cₘₐₓ (µM) | Data not specified in source | Data not specified in source |
| Tₘₐₓ (h) | Data not specified in source | Data not specified in source |
| t₁/₂ (h) | Calculated from data | Calculated from data |
| CL/F (L/h) | Calculated from data | - |
Table 2: Impact of Genetic Polymorphisms on Gefitinib Metabolism [1]
| Gene | Enzyme/Transporter | Impact on O-desmethyl Gefitinib |
|---|---|---|
| CYP2D6 | Cytochrome P450 2D6 | Significantly associated with the metabolism of gefitinib to O-desmethyl gefitinib. Polymorphisms can lead to variable metabolite exposure. |
| CYP3A4/5 | Cytochrome P450 3A4/5 | Major route of gefitinib metabolism. Polymorphisms (e.g., CYP3A5*3) can affect overall drug clearance. |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Gefitinib is a substrate. Polymorphisms may influence drug absorption and disposition. |
| ABCB1 | P-glycoprotein (P-gp) | Gefitinib is a substrate. Polymorphisms may influence drug absorption and disposition. |
4. Advanced Applications and Methodological Significance
4.1. Pharmacometabodynamics Advanced profiling using UPLC/IM/MS reveals that gefitinib administration causes transient but significant changes in urinary endogenous metabolites (e.g., increased tryptophan, decreased deoxyguanosine). These "pharmacometabodynamic" effects mirror plasma PK profiles, suggesting a potential link between drug exposure and systemic metabolic effects [2].
4.2. Miniaturized Extraction Techniques For personalized medicine and TDM, especially in vulnerable populations, miniaturized techniques like dried matrix spots (DMS) and microextraction by packed sorbent (MEPS) are highly relevant. They enable reliable analysis from low sample volumes (e.g., capillary blood), simplify workflows, and are suited for decentralized or remote sampling [3].
The relationship between the analyte, its metabolic pathway, and clinical context is summarized in the following diagram.
Robust quantification of O-desmethyl gefitinib in plasma via HPLC is fundamental for understanding the pharmacokinetics and pharmacodynamics of gefitinib therapy. The provided protocol and data offer a foundation for method establishment. Integrating this analysis with genetic testing and advanced profiling techniques like pharmacometabonomics can significantly advance personalized treatment strategies for NSCLC patients.
Gefitinib (Iressa) is a pioneering epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR-activating mutations. As an anilinoquinazoline derivative, gefitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the signaling pathways that drive tumor cell proliferation and survival. Following oral administration, gefitinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, resulting in the formation of several pharmacologically active and inactive metabolites that contribute to its overall efficacy and toxicity profile.
The major metabolic pathways of gefitinib include: (1) oxidative defluorination of the halogenated phenyl group producing M387783; (2) O-demethylation of the methoxy-substituent on the quinazoline ring yielding M523595; and (3) morpholine ring oxidation generating M537194 and M605211. These metabolites are primarily formed through the actions of CYP3A4, CYP3A5, and CYP2D6 in the liver, though recent evidence suggests that CYP1A1-mediated metabolism in lung tumor tissue itself may significantly influence treatment response and resistance development. Monitoring the plasma concentrations of both gefitinib and its metabolites has become increasingly important for optimizing dosing regimens, minimizing drug-drug interactions, and understanding the substantial interpatient variability observed in clinical response and adverse effects.
The analysis should be performed using an UPLC system equipped with a binary pump, autosampler, and column compartment with precise temperature control. The following conditions have been optimized for effective separation of gefitinib and its metabolites:
Table 1: Liquid Chromatography Conditions
| Parameter | Specification | Rationale |
|---|---|---|
| Column | X-Terra RP18 (50 × 2.1 mm, 3.5 μm) or equivalent | Optimal peak shape and resolution |
| Column Temperature | 40°C | Consistent retention times |
| Mobile Phase | Water (0.1% formic acid):Acetonitrile (35:65, v/v) | Isocratic elution simplifies method |
| Flow Rate | 0.35 mL/min | Balance between speed and back pressure |
| Injection Volume | 5-10 μL | Suitable for sensitivity requirements |
| Run Time | 3 minutes | High-throughput capability |
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for optimal detection. The following parameters should be implemented:
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Optimal Value |
|---|---|---|
| Ionization Mode | Positive ESI | Enhanced sensitivity for basic compounds |
| Ion Source Temperature | 500-550°C | Optimal desolvation |
| Ion Spray Voltage | 5500 V | Efficient ionization |
| Curtain Gas | 25-30 psi | Improved interface cleanliness |
| Collision Gas | Medium (4-6 psi) | Optimal fragmentation |
| Nebulizer Gas | 50-60 psi | Efficient aerosol formation |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| Gefitinib | 447.2 | 128.0 | 100 | 90 | 45 |
| M523595 | 433.2 | 128.0 | 100 | 85 | 42 |
| M537194 | 421.2 | 320.0 | 100 | 90 | 40 |
| M387783 | 445.2 | 128.0 | 100 | 95 | 48 |
| M605211 | 463.2 | 128.0 | 100 | 85 | 44 |
| Internal Standard | 394.2 | 336.0 | 100 | 80 | 35 |
The developed method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics for the simultaneous quantification of gefitinib and its major metabolites [3] [2].
Table 4: Method Validation Summary
| Analyte | Calibration Range (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (% RSD) | Recovery (%) |
|---|---|---|---|---|---|
| Gefitinib | 0.5-1000 | ≥0.998 | 95.2-104.8 | 3.2-8.7 | 92.5 |
| M523595 | 0.5-1000 | ≥0.997 | 93.8-106.2 | 4.1-9.3 | 88.7 |
| M537194 | 0.05-100 | ≥0.999 | 96.5-103.5 | 2.8-7.9 | 95.3 |
| M387783 | 0.05-100 | ≥0.998 | 94.7-105.3 | 3.7-8.4 | 91.8 |
| M605211 | 0.05-100 | ≥0.996 | 92.6-107.6 | 4.5-10.2 | 89.6 |
The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of gefitinib or its metabolites. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in pure standard solutions. The results showed minimal matrix suppression or enhancement (85-105% for all analytes), indicating that the sample preparation procedure effectively removed interfering components. The use of a stable isotope-labeled internal standard further compensated for any residual matrix effects and ensured quantification accuracy.
The metabolism of gefitinib involves multiple biotransformation pathways primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the major metabolic routes and their key enzymes:
Recent research has revealed that gefinitib administration produces significant, time-dependent changes in the endogenous metabolome, a phenomenon termed "pharmacometabodynamics" [4]. Studies in mouse models have demonstrated that gefitinib administration alters the urinary excretion of numerous endogenous metabolites, including increased levels of tryptophan, taurocholic acid, and the dipeptide lysyl-arginine, while decreasing deoxyguanosine, 8-hydroxydeoxyguanosine, and asparaginyl-histidine. These metabolic perturbations appear to mirror the plasma pharmacokinetic profile of the drug, with most metabolite levels returning to baseline by 8-24 hours post-dose, suggesting a dynamic interaction between drug exposure and systemic metabolism.
Interestingly, intracellular metabolism of gefitinib in NSCLC tumor cells themselves, particularly those expressing CYP1A1, may significantly influence treatment response [5]. Gefitinib-sensitive EGFR wild-type NSCLC cell lines demonstrate substantial CYP1A1-mediated metabolism of gefitinib, leading to marked reductions in intracellular drug concentrations after 12-24 hours of treatment. This tumor-level metabolism may contribute to acquired resistance and suggests that CYP1A1 inhibition could represent a promising strategy to enhance gefitinib efficacy in metabolically active tumors.
The validated method has been successfully applied to determine trough plasma concentrations of gefitinib and its metabolites in clinical samples obtained from NSCLC patients [3]. The following table summarizes the measured concentrations in patient samples:
Table 5: Plasma Concentrations in NSCLC Patients (n=30)
| Analyte | Mean Concentration (ng/mL) | Standard Deviation | Range (ng/mL) | Metabolic Pathway |
|---|---|---|---|---|
| Gefitinib | 247.18 | ±140.39 | 45.6-892.7 | Parent drug |
| M523595 | 101.09 | ±93.44 | 12.3-487.2 | O-desmethylation |
| M537194 | 7.78 | ±6.74 | 0.8-32.5 | Morpholine ring-opening |
| M387783 | 1.6 | ±0.9 | 0.2-4.1 | Oxidative defluorination |
| M605211 | 11.63 | ±4.98 | 3.2-24.7 | Morpholine oxidation |
The substantial interpatient variability observed in these plasma concentrations underscores the importance of therapeutic drug monitoring in optimizing gefitinib therapy. The O-desmethyl metabolite M523595 was present at concentrations approximately 40% of the parent drug, confirming its significance as a major circulating metabolite, while the other metabolites were present at substantially lower concentrations.
The comprehensive workflow for analyzing gefitinib and its metabolites in clinical samples is summarized in the following diagram:
The developed UPLC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of gefitinib and its four major metabolites in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical samples from NSCLC patients, demonstrating its utility for therapeutic drug monitoring and pharmacokinetic studies. The short analysis time (3 minutes) and simple sample preparation make this method particularly suitable for high-throughput clinical applications where rapid turnaround is essential.
The ability to simultaneously monitor multiple metabolites alongside the parent drug provides valuable insights into patient-specific metabolic patterns that may influence treatment response and toxicity profiles. Furthermore, the emerging understanding of gefitinib's pharmacometabodynamic effects highlights the complex interplay between drug exposure, metabolic transformation, and systemic physiological responses. As personalized medicine approaches continue to evolve in oncology, this analytical method will serve as an important tool for optimizing gefitinib therapy and understanding the sources of interpatient variability in drug response.
Gefitinib (marketed as Iressa) is a groundbreaking anilinoquinazoline compound that functions as a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has revolutionized the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC), particularly in patients with sensitive EGFR mutations [1]. As a molecularly targeted therapy, gefitinib specifically inhibits the tyrosine kinase domain of EGFR, thereby disrupting the intracellular signaling pathways that drive cancer cell proliferation and survival. The chemical structure of gefitinib consists of a quinazoline core with substitutions including a 3-chloro-4-fluorophenyl group, a methoxy moiety at position 7, and a morpholinopropoxy chain at position 6, all of which contribute to its pharmacological activity and metabolic fate [1].
The metabolic disposition of gefitinib is characterized by extensive biotransformation, primarily mediated by hepatic cytochrome P450 enzymes, with CYP3A4 and CYP2D6 playing the most significant roles [1]. The major metabolic pathways include: (1) oxidative defluorination of the halogenated aniline moiety, (2) O-demethylation of the methoxy group on the quinazoline nucleus, and (3) morpholine ring oxidation and subsequent degradation [1]. These biotransformations give rise to several pharmacologically relevant metabolites, with the most significant being O-desmethyl gefitinib (M523595), which retains some EGFR inhibitory activity, along with other metabolites such as M537194, M387783, and M608236 [1]. Understanding this metabolic profile is crucial for drug development and clinical application, as metabolites can contribute to both efficacy and toxicity, and their monitoring helps minimize the risk of drug-drug interactions and dose-related adverse effects.
A sophisticated HPLC-MS/MS method has been developed for the simultaneous quantification of gefitinib and its four major metabolites (M523595, M537194, M387783, and M608236) in mouse plasma, providing a comprehensive tool for preclinical pharmacokinetic studies [1] [2]. This method employs a protein precipitation technique for sample preparation using acetonitrile with dasatinib as the internal standard, achieving efficient recovery while minimizing matrix effects. The chromatographic separation utilizes an Agilent RRHD SB-C18 column with a gradient elution system consisting of acetonitrile and water (both containing 0.1% formic acid) at a flow rate of 0.4 mL/min. The total run time is remarkably short at 6 minutes, making it suitable for high-throughput analysis [1].
Mass Spectrometric Detection: The mass analysis was performed using a triple quadrupole mass spectrometer operated in positive electrospray ionization multiple reaction monitoring (MRM) mode. The specific MRM transitions monitored were: m/z 447.2→128.2 for gefitinib, m/z 433.2→128.1 for M523595, m/z 433.2→128.1 for M537194, m/z 463.2→128.1 for M387783, m/z 477.2→128.1 for M608236, and m/z 488.2→115.2 for the internal standard (dasatinib) [1]. The positive ionization mode was found to provide superior sensitivity for these analytes compared to negative mode.
Method Validation: The method was rigorously validated according to regulatory standards, demonstrating excellent linearity with correlation coefficients (r²) ≥ 0.99 across concentration ranges of 0.5-100 ng/mL for M608236 and 1-200 ng/mL for the other analytes. The precision and accuracy values were well within acceptable limits, with inter- and intra-assay precision < 15% and accuracies ranging from 92.6% to 107.58% for all analytes. The extraction recoveries were consistent and robust (86-105%) with no significant matrix effect observed, confirming the method's reliability for bioanalytical applications [1] [2].
For clinical applications, a rapid and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of gefitinib and its main metabolite, O-desmethyl gefitinib, in human plasma [3]. This method is particularly valuable for therapeutic drug monitoring and drug interaction studies, especially in investigating the potential effects of combination therapies on gefitinib pharmacokinetics. Sample preparation employs a straightforward protein precipitation protocol using acetonitrile with a 2:1 ratio of acetonitrile to plasma, providing efficient protein precipitation (>99.9%) [3].
Chromatographic Conditions: Separation was achieved using a C18 column with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid (85:15, v/v) at a flow rate of 0.2 mL/min. The total run time was only 2.5 minutes, allowing for rapid analysis of clinical samples, which is crucial in busy laboratory settings. Detection was performed using a triple quadrupole mass spectrometer with positive electrospray ionization in MRM mode, monitoring transitions of m/z 447.2→128.1 for gefitinib and m/z 433.2→128.1 for O-desmethyl gefitinib [3].
Validation and Application: The method was fully validated according to FDA guidelines, showing excellent linearity from 5-1000 ng/mL for both analytes. This method has been successfully applied to an ongoing phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with non-small cell lung cancer [3].
An innovative Analytical Quality by Design (QbD) approach has been employed to develop a robust RP-HPLC method for the estimation of gefitinib from bulk drug substance, tablet dosage forms, and complex nanoformulations [4]. This modern methodology utilizes response surface methodology (RSM) with a Box-Behnken design (BBD) model to systematically optimize chromatographic conditions, representing a paradigm shift from traditional trial-and-error method development.
QbD Optimization Process: The QbD approach focused on three critical method robustness parameters - percentage of buffer, pH of buffer, and flow rate - with their effects monitored on three key responses: theoretical plates, retention time, and tailing factor. Through this systematic optimization, the highest desirability (R² = 0.998) was achieved at 60% buffer in the mobile phase, pH 4.25, and a flow rate of 0.7 mL/min. The resulting method enables efficient analysis of gefitinib in less than 4.5 minutes, demonstrating economic efficiency with a relative standard deviation of less than 2% for all validation parameters [4].
Application in Formulation Development: This QbD-based method is particularly valuable for formulation scientists working on complex nanoformulations of gefitinib, which are designed to enhance the solubility and bioavailability of this poorly soluble drug. The method can accurately estimate drug concentration and monitor drug release profiles from these advanced drug delivery systems [4].
A greener normal-phase HPTLC method has been developed and validated for the analysis of gefitinib in commercial tablets, providing an environmentally friendly alternative to conventional chromatographic methods [5]. This approach aligns with the growing emphasis on green analytical chemistry (GAC) principles in pharmaceutical analysis.
Method Details and Greenness Assessment: The greener HPTLC method employs ethanol and cyclohexane (80:20, v/v) as the mobile phase, representing a more sustainable choice compared to the conventional chloroform and methanol mixture (85:15, v/v) used in the routine HPTLC method. Both methods detect gefitinib at 332 nm, but the greener approach demonstrates superior performance characteristics with a wider linear range (20-1400 ng/band) compared to the routine method (30-700 ng/band) [5]. The greenness index assessed using the Analytical GREENness (AGREE) methodology scored 0.77 for the greener method versus only 0.44 for the routine method, confirming its significantly reduced environmental impact [5].
Validation Parameters: The greener HPTLC method proved to be more sensitive, accurate, precise, and robust than the routine HPTLC assay. Both methods demonstrated stability-indicating properties by successfully detecting gefitinib in the presence of its degradation products. When applied to commercial tablets, the assay results were 99.74% for the greener method compared to 92.45% for the routine method, further validating its superior performance [5].
Standard Solution Preparation: Prepare individual stock solutions of gefitinib and each metabolite at 1 mg/mL in methanol. Prepare working solutions by appropriate dilution in methanol-water (50:50, v/v) [1].
Calibration Standards and QC Samples: Spike control mouse plasma with working solutions to prepare calibration standards covering the range of 0.5-100 ng/mL for M608236 and 1-200 ng/mL for other analytes. Similarly, prepare quality control samples at low, medium, and high concentrations [1].
Sample Extraction:
HPLC-MS/MS Analysis:
Data Analysis: Plot peak area ratios of analytes to internal standard versus nominal concentrations using weighted (1/x²) linear regression to generate calibration curves. Calculate concentrations of unknown samples from the calibration curve [1].
Standard Solution Preparation: Prepare a stock solution of gefitinib (100 μg/mL) in ethanol. Prepare working standards in the range of 20-1400 ng/band by appropriate dilution [5].
Sample Preparation from Tablets:
Chromatographic Procedure:
Detection and Quantification:
Method Validation: Validate the method for linearity, precision, accuracy, robustness, and specificity according to ICH Q2(R1) guidelines [5].
The efficacy of gefitinib stems from its targeted mechanism of action against the epidermal growth factor receptor (EGFR) signaling pathway, while its disposition involves complex biotransformation pathways that generate multiple metabolites. Understanding these pathways is essential for comprehensive analytical method development and interpretation of pharmacokinetic data.
Figure 1: Metabolic Pathways and Mechanism of Action of Gefitinib
The EGFR signaling pathway represents a crucial regulatory mechanism in cellular proliferation and survival. In non-small cell lung cancer and other malignancies, EGFR overexpression or mutation leads to constitutive activation of this pathway, driving uncontrolled tumor growth. Gefitinib specifically targets the intracellular tyrosine kinase domain of EGFR, competitively inhibiting ATP binding and subsequent autophosphorylation, thereby blocking the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways [1]. This targeted intervention ultimately results in cell cycle arrest and apoptosis induction in cancer cells, providing the therapeutic basis for gefitinib's clinical efficacy.
The metabolic transformation of gefitinib involves multiple enzymatic pathways primarily mediated by cytochrome P450 enzymes. CYP3A4 catalyzes the oxidation of the morpholine ring, producing metabolites M537194 and M608236, as well as oxidative defluorination yielding M387783. Meanwhile, CYP2D6 mediates the rapid O-demethylation of the methoxy substituent on the quinazoline nucleus, generating the primary metabolite M523595 (O-desmethyl gefitinib) [1]. These metabolites may exhibit varying levels of pharmacological activity against EGFR and distinct pharmacokinetic profiles, necessitating their simultaneous monitoring in biological samples to fully understand the exposure-response relationship of gefitinib therapy.
The developed HPLC-MS/MS methods have been successfully applied to preclinical pharmacokinetic studies in tumor-bearing mouse models following single oral administration of gefitinib [1] [2]. These studies revealed comprehensive metabolite profiles and elimination patterns, demonstrating that multiple metabolites reach measurable concentrations in plasma with distinct temporal patterns. The ability to simultaneously quantify gefitinib and its major metabolites in a single analytical run provides significant advantages for high-throughput analysis of preclinical samples, enabling robust determination of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t½, and AUC for both the parent drug and its metabolites [1].
In clinical settings, the LC-MS/MS method focusing on gefitinib and its primary metabolite O-desmethyl gefitinib has been implemented in phase I clinical trials to investigate potential drug-drug interactions [3]. Specifically, this method has been utilized to discern the possible effect of hydroxychloroquine co-administration on the pharmacokinetics of gefitinib in patients with non-small cell lung cancer [3]. The method's rapid analysis time (2.5 minutes) makes it particularly suitable for clinical laboratories processing large numbers of patient samples, facilitating therapeutic drug monitoring and dose optimization based on exposure-response relationships.
The QbD-based HPLC and greener HPTLC methods provide valuable tools for pharmaceutical development and quality control of gefitinib formulations [4] [5]. The QbD approach is especially beneficial for analyzing complex nanoformulations designed to enhance the solubility and bioavailability of this poorly soluble drug [4]. Meanwhile, the greener HPTLC method aligns with growing initiatives for sustainable analytical chemistry in pharmaceutical quality control laboratories, reducing environmental impact while maintaining analytical performance [5]. Both methods demonstrate excellent accuracy and precision in quantifying gefitinib in tablet dosage forms, with the greener HPTLC method showing superior performance (99.74% recovery) compared to the routine method (92.45% recovery) [5].
Choosing the appropriate analytical method for gefitinib and metabolite analysis depends on several factors, including the specific research objectives, sample matrix, required sensitivity, and available instrumentation. The following workflow diagram provides guidance for method selection based on these criteria:
Figure 2: Method Selection Workflow for Gefitinib Analysis
For biological samples requiring high sensitivity and comprehensive metabolite coverage, the HPLC-MS/MS method for multiple metabolites [1] [2] is recommended, particularly for preclinical studies where understanding the complete metabolic profile is essential. When analyzing clinical samples with focus on the parent drug and primary active metabolite, the HPLC-MS/MS method for gefitinib and O-desmethyl gefitinib [3] offers rapid analysis suitable for high-throughput clinical laboratories. For formulation analysis where environmental impact is a consideration, the greener HPTLC method [5] provides an excellent balance of performance and sustainability, while the QbD-based HPLC method [4] is ideal for development and analysis of complex formulations such as nanoformulations.
Successful implementation of gefitinib analytical methods requires attention to potential challenges and optimization opportunities. The following table summarizes common issues and recommended solutions:
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor peak shape | Inadequate mobile phase buffering, column degradation, inappropriate pH | Optimize mobile phase pH (4.25 recommended in QbD method [4]), use fresh buffer solutions, replace aged column |
| Low sensitivity | Inefficient ionization, source contamination, suboptimal MRM transitions | Clean ion source, optimize MS parameters (dwell time, collision energy), use formic acid to enhance ionization [1] |
| Matrix effects | Phospholipid interference, endogenous compounds | Improve sample cleanup, use stable isotope-labeled internal standard, optimize extraction procedure [1] |
| Retention time shift | Mobile phase composition variation, column temperature fluctuations | Use gradient delay volume minimization, maintain consistent mobile phase preparation, control column temperature [4] |
| High background noise | Contaminated solvents, column bleed, source contamination | Use high-purity solvents, condition new columns properly, perform regular source maintenance [1] |
When optimizing methods for specific applications, the QbD approach [4] provides a systematic framework for understanding the relationship between critical method parameters and performance characteristics. For bioanalytical methods, special attention should be paid to extraction efficiency and matrix effects, with protein precipitation using acetonitrile at a ratio of 2:1 (acetonitrile:plasma) proving effective for gefitinib and metabolites [3]. For formulations analysis, the greener HPTLC method [5] offers an environmentally responsible alternative without compromising analytical performance.
The comprehensive analytical methods presented herein provide robust tools for the quantification of gefitinib and its metabolites across various applications in pharmaceutical research and clinical development. The HPLC-MS/MS techniques enable sensitive and specific determination of gefitinib and its major metabolites in biological matrices, supporting both preclinical and clinical pharmacokinetic studies. The QbD-based HPLC approach represents a modern, systematic method development strategy that enhances method robustness and understanding of critical parameters. The greener HPTLC method aligns with increasing emphasis on sustainable analytical practices in pharmaceutical quality control. Together, these methods facilitate the continued development and optimal clinical use of this important targeted cancer therapy, contributing to improved patient outcomes through enhanced understanding of gefitinib's disposition and behavior in biological systems and pharmaceutical formulations.
The table below summarizes key information about this compound from the search results.
| Property | Description |
|---|---|
| Cat. No. | HY-100064S1 [1] |
| Chemical Name | This compound (deuterium-labeled) [1] |
| Parent Drug | Gefitinib [1] |
| Biological Role | Active metabolite of Gefitinib; its formation is dependent on CYP2D6 enzyme activity [1] |
| Primary Target | EGFR (Epidermal Growth Factor Receptor) [1] |
| Reported IC₅₀ | 36 nM (in subcellular assays) [1] |
| Intended Application | Research and analytical applications [1] |
While a specific protocol for this compound is not available, the general workflow for using an internal standard in quantitative chromatographic analysis (like HPLC or GC-MS) is well-established. The following diagram illustrates the key stages, from sample preparation to calculation.
The core principle of the internal standard method is to add a known amount of a reference compound (the internal standard) to the sample before any processing steps. This corrects for variations in sample handling and instrument response [2] [3]. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, rather than the absolute area of the analyte alone [2] [4] [3].
To develop your own protocol, consider these critical factors, which are derived from established chromatographic practice:
Understanding the metabolism of the parent drug, gefitinib, is the first step in studying its deuterated variants. The table below summarizes the key metabolites and the concept of deuterated derivatives.
| Compound Name | Description | Key Characteristics / Rationale for Deuteration |
|---|---|---|
| Gefitinib | Parent drug, an EGFR-TKI [1] [2]. | - |
| M1 (M523595) | O-Desmethyl gefitinib metabolite [2]. | - |
| M2 (M605211) | Morpholino carbonyl metabolite [2]. | Exhibits higher blood-brain barrier penetration and may be more effective against brain metastatic tumors than gefitinib [2]. |
| Deuterated Gefitinib Derivatives | Gefitinib with hydrogen atoms replaced by deuterium (D) at specific sites [3]. | Aims to alter the pharmacokinetic profile; the C-D bond is more stable than C-H, which can slow metabolism and reduce the formation of toxic metabolites [4] [5]. |
The following diagram outlines a general workflow for the analysis and synthesis of deuterated gefitinib metabolites, integrating information from multiple sources:
This protocol, adapted from a clinical study on NSCLC patients, can serve as a basis for detecting and quantifying these compounds, which is a prerequisite for studying deuterated versions [2].
1. Sample Preparation (Plasma)
2. LC-MS/MS Analysis
While a specific synthesis for deuterated M2 is not detailed, the following general protocol, based on established practices for creating deuterated metabolites, can be followed [6].
1. Target Site Identification
2. Selection of Deuterated Precursors
3. Controlled Deuterium Incorporation
4. Analytical Validation
^1H and ^2H) to confirm chemical structure and purity (>98%).When developing your own detailed procedures, please consider the following points derived from the available research:
This compound is a deuterium-labeled internal standard specifically designed for the precise quantification of O-desmethyl gefitinib, the principal active metabolite of the anticancer drug gefitinib. This stable isotope-labeled compound contains six deuterium atoms, which provide nearly identical chemical properties to the non-deuterated molecule while exhibiting distinct mass spectral characteristics. As gefitinib therapy requires careful monitoring of pharmacokinetic profiles and metabolic conversion, this compound serves as an essential tool for researchers conducting bioanalytical studies, therapeutic drug monitoring, and metabolic research applications. The use of this reference standard significantly enhances the accuracy and reliability of mass spectrometry-based analyses by correcting for variability in sample preparation and ionization efficiency.
The critical importance of O-desmethyl gefitinib monitoring stems from its status as an active metabolite that contributes to the overall pharmacological activity of gefitinib therapy. Studies have demonstrated that the formation of O-desmethyl gefitinib is dependent on CYP2D6 enzyme activity, which exhibits genetic polymorphism across populations. This metabolic variation can significantly influence individual exposure to active drug components and potentially affect treatment outcomes. The deuterium-labeled form allows researchers to precisely quantify this metabolite in complex biological matrices, enabling investigations into the relationship between metabolic capacity, drug exposure, and clinical response in patients receiving gefitinib for various cancers including non-small cell lung cancer, breast cancer, and pancreatic cancer [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₁₆ClFN₄O₃D₆ | Deuterium substitution at key positions |
| Molecular Weight | 438.92 g/mol | 6 amu higher than non-deuterated form |
| Parent Drug | Gefitinib | EGFR tyrosine kinase inhibitor |
| IUPAC Name | This compound | Deuterated analog of primary metabolite |
| CAS Number | Not assigned | Related to non-deuterated CAS 847949-49-9 |
| Storage Conditions | Tightly closed container, cool dry place | Maintains stability and purity |
The application of this compound as an internal standard has been systematically validated in bioanalytical methods according to scientific standards. The validated parameters demonstrate the robust performance of this reference standard in supporting reliable quantification of the metabolite across various biological matrices. Key validation characteristics include precision metrics with intra- and inter-day variations ≤10.8%, demonstrating excellent analytical consistency across different runs and operators. The accuracy profiles ranging from 89.7% to 106.0% confirm minimal systematic error in measurements, which is crucial for making informed decisions in both clinical and research settings. These validation parameters collectively establish a foundation of data integrity that researchers can depend on when investigating gefitinib pharmacokinetics and metabolic disposition [2].
The linear dynamic range of assays employing this compound has been established from 5-500 ng/mL for O-desmethyl gefitinib quantification, covering therapeutically relevant concentrations observed in clinical practice. This concentration range accommodates the expected variability in metabolite exposure across different patient populations, including those with varying CYP2D6 metabolic status. The specificity of the method has been confirmed against potentially interfering substances in plasma matrices, ensuring that the measured concentrations accurately reflect the target analyte without contribution from endogenous compounds or concomitant medications. These validated parameters make this compound suitable for application in various research contexts, from routine therapeutic drug monitoring to complex pharmacokinetic studies investigating drug-drug interactions [1] [2].
Table 2: Validated Bioanalytical Method Parameters Using this compound
| Validation Parameter | Specifications | Performance |
|---|---|---|
| Linear Range | O-desmethyl gefitinib | 5-500 ng/mL |
| Precision (RSD%) | Intra- and inter-day | ≤10.8% |
| Accuracy | Gefitinib | 89.7-104.7% |
| Accuracy | O-desmethyl gefitinib | 100.4-106.0% |
| Chromatographic Runtime | 3 minutes | High-throughput capability |
| Instrumentation | LC-MS/MS with ESI+ | API 4000 triple quadrupole |
The implementation of this compound as an internal standard extends across multiple research domains where precise quantification of gefitinib's primary metabolite is required. In pharmacokinetic studies, this reference standard enables accurate characterization of metabolite formation and elimination kinetics, which is particularly important given the active nature of O-desmethyl gefitinib and its contribution to overall drug activity. The therapeutic drug monitoring applications allow clinicians to optimize gefitinib dosing based on individual metabolic capacity, potentially improving treatment outcomes while minimizing adverse effects. Additionally, drug interaction studies utilize this standard to investigate how concomitant medications affect the metabolic conversion of gefitinib, especially those that inhibit or induce the CYP2D6 enzyme system responsible for its formation [3] [2].
The application of this compound has proven particularly valuable in clinical trial settings, where it has been successfully employed as a bioanalytical tool in phase I clinical investigations. One notable study examined the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with advanced non-small cell lung cancer. The use of the deuterated internal standard enabled researchers to generate reliable pharmacokinetic data that helped ascertain the safety of this combination therapy approach. Such applications demonstrate the critical role that well-characterized reference standards play in advancing cancer treatment strategies and addressing clinically important questions regarding drug combinations in special populations [2].
Sample Collection and Storage: Collect human plasma samples in appropriate collection tubes containing anticoagulant (typically K₂EDTA). Immediately freeze samples at -20°C or -70°C after collection and maintain frozen until analysis to prevent degradation of analytes. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to maintain sample integrity and prevent analyte degradation [2].
Sample Preparation: Thaw frozen plasma samples at room temperature or in a refrigerated environment. Mix thoroughly by vortexing to ensure homogeneity. Transfer a 100 μL aliquot of plasma to a clean extraction tube. Add a working internal standard solution containing this compound to each sample, typically at a concentration of 50 ng/mL. The exact volume should be consistent across all samples and calibrated standards. Vortex the mixture for 30 seconds to ensure complete mixing and adequate protein binding disruption [2].
Protein Precipitation Extraction: Add 300 μL of acetonitrile to the plasma and internal standard mixture to precipitate plasma proteins. Vortex vigorously for 1 minute to ensure complete precipitation. Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant. Carefully transfer the resulting supernatant to a clean autosampler vial or another appropriate container for analysis. For enhanced sensitivity, the supernatant may be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase, though this step may be omitted for standard therapeutic monitoring applications [2].
Chromatographic System: The liquid chromatography system should be configured with a binary pump, autosampler maintained at 4°C, and column oven. Employ an Alltima C₁₈ analytical HPLC column (150 mm × 2.1 mm, 5 μm particle size) or equivalent reversed-phase column providing sufficient retention and separation for the analytes. Maintain the column temperature at ambient conditions (approximately 25°C), though temperatures up to 40°C may be used to optimize backpressure and chromatographic efficiency [2].
Mobile Phase and Gradient Conditions: Prepare the mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The method employs an isocratic elution with a mobile phase composition of 30:70 (v/v) acetonitrile to 0.1% formic acid in water. Set the flow rate at 300 μL/min with a total chromatographic run time of 3 minutes, enabling high-throughput analysis. The injection volume is typically 5-10 μL, optimized based on instrument sensitivity and required limit of quantification [2].
Mass Spectrometric Detection: Configure the mass spectrometer (API 4000 triple quadrupole or equivalent) with an electrospray ionization (ESI) source operated in positive ion mode. Set the ion source parameters as follows: ion spray voltage: 5500 V; source temperature: 500°C; nebulizer gas: 50 psi; heater gas: 50 psi; curtain gas: 25 psi. Monitor the specific precursor-to-product ion transitions for O-desmethyl gefitinib (m/z 446.1→345.9) and this compound (m/z 452.1→351.9). Optimize collision energy, declustering potential, and entrance potential for maximum sensitivity and specificity [2].
Preparation of Stock Solutions: Accurately weigh reference standards of O-desmethyl gefitinib and this compound using a calibrated microbalance. Prepare primary stock solutions at a concentration of 1 mg/mL in appropriate solvents such as DMSO or methanol. Verify the concentration spectrophotometrically if necessary. Prepare working solutions through serial dilution in methanol-water (50:50, v/v) to create appropriate concentrations for spiking calibration standards and quality control samples. Store all solutions at -20°C when not in use [2].
Calibration Curve Preparation: Prepare calibration standards in blank plasma to cover the concentration range of 5-500 ng/mL for O-desmethyl gefitinib. Use at least six non-zero concentrations distributed across the range, with additional points at the lower and upper ends for better curve definition. Include a blank sample (without analyte or internal standard), a zero sample (with internal standard only), and calibration standards with each analytical run. Process calibration standards alongside unknown samples using the same extraction procedure [2].
Quality Control Samples: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples serve to monitor assay performance and ensure continuing accuracy and precision throughout the analytical run. Include QC samples at concentrations near the lower limit of quantification (LLOQ), within the mid-range of the calibration curve, and near the upper limit of quantification. Process and analyze QC samples in duplicate with each batch of unknown samples, with at least 67% of QC samples required to be within 15% of their nominal concentrations for the run to be considered acceptable [2].
O-desmethyl gefitinib represents the primary active metabolite of gefitinib, formed predominantly through the activity of the cytochrome P450 enzyme CYP2D6. This metabolic pathway involves O-demethylation of the methoxy group on the quinazoline ring structure of gefitinib, resulting in a metabolite that retains significant pharmacological activity against the epidermal growth factor receptor (EGFR). Biochemical assays have demonstrated that O-desmethyl gefitinib inhibits EGFR with an IC50 value of 36 nM in subcellular assays, confirming its contribution to the overall therapeutic activity of gefitinib therapy. This pharmacological profile underscores the importance of monitoring both gefitinib and its O-desmethyl metabolite to fully understand exposure-response relationships in patients receiving this targeted therapy [1].
The metabolic conversion of gefitinib to O-desmethyl gefitinib exhibits significant interindividual variability due to genetic polymorphisms in the CYP2D6 gene. Patients can be classified as poor metabolizers, intermediate metabolizers, extensive metabolizers, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly influences the extent of formation of O-desmethyl gefitinib. This metabolic variability has potential clinical implications for both efficacy and toxicity profiles of gefitinib treatment. The use of this compound as an internal standard enables precise quantification of this metabolite, facilitating research into the clinical impact of CYP2D6 polymorphisms on gefitinib therapy outcomes and supporting the potential for personalized dosing approaches based on metabolic phenotype [1] [2].
The following diagram illustrates the complete analytical workflow for quantifying O-desmethyl gefitinib in biological samples using this compound as the internal standard:
Figure 1: Analytical Workflow for O-Desmethyl Gefitinib Quantification
The development of stability-indicating analytical methods is crucial for comprehensive characterization of gefitinib and its related compounds, including degradation products and process-related impurities. A validated stability-indicating RP-HPLC method has been developed for the estimation of gefitinib related compounds and degradants using an Inertsil C8 (250 × 4.6 mm, 5 μm) column with 50 mM aqueous ammonium acetate and acetonitrile as mobile phase in gradient elution mode. This method successfully separates gefitinib from its related substances including GFT-N-alkylated impurity, GFT-4 isomer, and various degradant peaks such as MMPQ and GFT N-oxide that appear during forced degradation studies. The method has been validated according to ICH guidelines with quantification limits in the range of 0.015-0.05%, demonstrating sufficient sensitivity for impurity monitoring in drug substance and product quality control [4].
Forced degradation studies conducted on gefitinib under various stress conditions provide critical information about the stability profile of the drug substance and the potential formation of degradation impurities. These studies include hydrolysis under acidic and basic conditions (1N HCl and 1N NaOH at 65°C for 2 hours), neutral hydrolysis (water at 65°C for 2 hours), and oxidation (10% H₂O₂ for 2 hours). The degradation products generated under these conditions have been characterized using MS-MS and 1H NMR spectroscopy techniques, providing structural elucidation and insights into degradation pathways. The ability to separate, identify, and quantify these degradation products is essential for developing robust formulations, establishing appropriate storage conditions, and setting meaningful shelf-life specifications for gefitinib-containing pharmaceutical products [4].
Analytical Qualification: this compound intended for use as an internal standard must undergo comprehensive analytical qualification to verify identity, purity, and stability. This includes confirmation of molecular structure through techniques such as NMR and high-resolution mass spectrometry, assessment of isotopic purity and incorporation, and determination of chemical purity using chromatographic methods. The certificate of analysis provided with the reference standard should include detailed information on these qualification parameters, along with the specific batch number and expiration date to ensure traceability and appropriate use in regulated laboratories [3] [5].
Storage and Handling: Proper storage conditions are critical for maintaining the integrity and stability of the this compound reference standard. The material should be stored in a tightly closed container placed in a cool, dry, well-ventilated area away from incompatible substances. Exposure to light, moisture, and extreme temperatures should be minimized to prevent degradation. For long-term storage, temperatures of -20°C are recommended, with allowance for short-term periods at refrigerator temperatures (2-8°C) during active use. Proper inventory management practices should be implemented to ensure stock rotation and prevent use of material beyond its established expiration date [5].
Solution Stability: The stability of working solutions prepared from this compound should be established under anticipated storage and use conditions. This includes evaluation of bench-top stability during analytical runs, autosampler stability under specified temperature conditions, and long-term stability of stock and working solutions at recommended storage temperatures. Documentation of solution stability provides guidance for appropriate preparation and use timelines, ensuring analytical integrity throughout the sample analysis process. Typically, stock solutions stored at -20°C remain stable for several months, while working solutions may be used for shorter periods depending on specific composition and storage conditions [2].
This compound represents a critical analytical tool for precise quantification of gefitinib's active metabolite in biological matrices, enabling advanced pharmacokinetic research and therapeutic drug monitoring applications. The comprehensive protocols and methodological details provided in this application note offer researchers a solid foundation for implementing robust bioanalytical methods using this deuterated internal standard. As personalized medicine approaches continue to gain prominence in oncology therapeutics, the ability to accurately monitor both parent drug and active metabolites becomes increasingly important for optimizing treatment outcomes for patients receiving EGFR-targeted therapies like gefitinib.
O-Desmethyl Gefitinib-d6 is a deuterium-labeled analog of an active metabolite of the anticancer drug Gefitinib (Iressa) [1] [2]. Its primary application is serving as a stable isotope-labeled internal standard in bioanalytical methods, which is critical for ensuring accuracy and precision in the quantification of Gefitinib and its metabolites in biological samples [3] [2].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| Catalogue Number | DVE001106 (from Veeprho) / HY-100064S1 (from MedChemExpress) [3] [2] |
| Molecular Formula | C₂₁H₁₆ClFN₄O₃D₆ [3] |
| Molecular Weight | 438.92 g/mol [3] |
| IUPAC Name | This compound [3] |
| Parent Drug | Gefitinib [3] [1] |
| Primary Application | Internal Standard for LC-MS/MS and UPLC/IM/MS in pharmacokinetic and metabolic studies [3] [1] |
Since explicit protocols were not found, the following workflow outlines the general steps for developing and validating a quantitative bioanalytical method using this compound as an internal standard. This process is based on standard practices in the field.
Preparation of Stock Solutions and Calibrators
Sample Preparation with Internal Standard
LC-MS/MS Analysis
Calibration Curve Construction and Validation
Gefitinib (marketed as Iressa) is an orally active, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. Chemically, it is classified as an anilinoquinazoline compound with the formal name 4-quinazolinamine, N-(3-chloro-4-flurophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy] [1]. Understanding its metabolic profile is crucial for pharmacokinetic studies, therapeutic drug monitoring, and managing drug-drug interactions.
Gefitinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 playing major roles, and CYP3A5 and CYP1A1 contributing to a lesser extent [1] [2] [3]. The main metabolic pathways include:
The O-desmethyl metabolite (M523595) is particularly important as it reaches plasma concentrations similar to the parent drug and is formed predominantly via CYP2D6 [2] [3]. Recent evidence also indicates that intracellular metabolism in lung cancer cells, mediated by CYP1A1, may significantly influence treatment efficacy and contribute to resistance mechanisms [2].
Table 1: Major Gefitinib Metabolites and Their Characteristics
| Metabolite | Code | Molecular Weight | Primary Metabolic Pathway | Key CYP Enzyme |
|---|---|---|---|---|
| M523595 | M3 | 432.1 | O-demethylation | CYP2D6 |
| M537194 | M1 | 420.1 | Morpholine ring opening | CYP3A4 |
| M387783 | M2 | 444.1 | Oxidative defluorination | CYP3A4/CYP1A1 |
| M608236 | - | - | - | CYP3A4 |
The analysis of gefitinib and its metabolites typically employs reverse-phase liquid chromatography coupled with tandem mass spectrometry for optimal sensitivity and specificity. The following conditions have been validated across multiple studies:
Chromatographic Conditions:
Mass Transitions: The analytes are ionized in positive ion mode with the following characteristic SRM transitions [1] [2]:
Reagents and Materials:
Procedure:
Note: The acetonitrile-to-plasma ratio is critical. Ratios below 2:1 show reduced precipitation efficiency (as low as 94.4% with 1:1 ratio) [4].
For intracellular metabolite analysis in NSCLC cell lines [2]:
The metabolism of gefitinib occurs through multiple parallel pathways mediated by different cytochrome P450 enzymes. The following diagram illustrates the primary metabolic routes and their key enzymes:
This metabolic pathway visualization highlights that gefitinib undergoes primary hepatic metabolism through CYP3A4 and CYP2D6, while intracellular metabolism in lung tissue mediated by CYP1A1 may significantly impact local drug concentrations and efficacy [2] [3]. The diagram illustrates the three main metabolic transformations and their associated cytochrome P450 enzymes.
The comprehensive workflow for sample preparation, analysis, and data processing involves multiple critical steps as illustrated below:
This workflow illustrates the sequential steps from sample collection through data analysis, highlighting critical parameters such as the acetonitrile-to-plasma ratio and chromatographic conditions that significantly impact analytical performance.
For reliable quantification of gefitinib and its metabolites, several key validation parameters must be established. The following table summarizes typical performance characteristics reported in validated methods:
Table 2: Method Validation Parameters for Gefitinib and Metabolite Analysis
| Validation Parameter | Gefitinib Performance | M523595 (M3) Performance | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 1-1000 ng/mL [1] | 1-1000 ng/mL [1] | R² > 0.99 |
| Precision (RSD%) | <15% [4] | <15% [4] | <15% for precision |
| Accuracy (%) | 85-115% [4] | 85-115% [4] | 85-115% |
| Recovery | >99.9% with ACN:Plasma ≥2:1 [4] | Similar to parent compound | Consistent and reproducible |
| Matrix Effects | Minimal with proper sample cleanup | Minimal with proper sample cleanup | Signal suppression/enhancement <15% |
| Stability | Stable under recommended storage | Stable under recommended storage | No significant degradation |
The described methodologies have been successfully applied in various research contexts:
In tumor-bearing mouse models after single oral gefitinib administration, the simultaneous quantification of gefitinib and its four major metabolites revealed comprehensive pharmacokinetic profiles that would be incomplete with parent drug analysis alone [1]. These studies demonstrated the importance of characterizing metabolite exposure for understanding overall drug disposition.
The application of these analytical methods in a phase I clinical trial investigating the combination of gefitinib with hydroxychloroquine allowed researchers to discern the potential effect of hydroxychloroquine on gefitinib metabolism, particularly the formation of O-desmethyl gefitinib [4]. This application highlights the utility of metabolite monitoring in assessing pharmacokinetic interactions.
Analysis of intracellular gefitinib metabolism in NSCLC cell lines revealed that sensitive cells actively metabolize gefitinib via CYP1A1, leading to markedly reduced intracellular drug levels after 12-24 hours of treatment [2]. This metabolism occurs in sensitive but not resistant cells and represents a potential mechanism for reduced drug efficacy that can be overcome with CYP1A1 inhibition.
The comprehensive protocols outlined in these application notes provide robust methodologies for the sample preparation and analysis of gefitinib and its major metabolites. The detailed LC-MS/MS conditions, optimized protein precipitation protocol, and metabolic pathway information enable researchers to reliably quantify these analytes in both plasma and cellular matrices. These methods support various applications including preclinical pharmacokinetics, clinical therapeutic drug monitoring, drug interaction studies, and investigation of resistance mechanisms in lung cancer treatment.
O-desmethyl gefitinib (O-DMG) is the predominant metabolite of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small cell lung cancer (NSCLC). Monitoring gefitinib and its main metabolite is crucial for understanding pharmacokinetic profiles, dose optimization, and therapeutic drug monitoring (TDM) in clinical practice. This document provides detailed application notes and protocols for validated bioanalytical methods quantifying O-desmethyl gefitinib in human plasma, utilizing advanced liquid chromatography-tandem mass spectrometry techniques.
The following documentation summarizes key methodological parameters from peer-reviewed scientific literature, presenting standardized protocols that can be implemented in research and clinical settings for reliable quantification of these analytes.
The table below summarizes the core parameters of two fully validated bioanalytical methods for O-desmethyl gefitinib from the literature.
Table 1: Summary of Validated Bioanalytical Methods for O-Desmethyl Gefitinib
| Method Parameter | Method 1 (LC-MS/MS) | Method 2 (UPLC-MS/MS) |
|---|---|---|
| Publication Reference | [1] | [2] [3] |
| Analytes | Gefitinib, O-desmethyl Gefitinib | Icotinib, Osimertinib, Gefitinib, O-desmethyl Gefitinib |
| Matrix | Human Plasma | Human Plasma |
| Sample Volume | Not Specified | 20 μL |
| Extraction Method | Not Specified | Protein Precipitation |
| Chromatography Column | Alltima C18 (150 mm × 2.1 mm, 5 μm) | Shimadzu Shim-pack Scepter C18-120 (2.1 ×50 mm, 3.0 μm) |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (30:70, v/v) | Not Specified in Detail |
| Elution Mode | Isocratic | Gradient (Inferred) |
| Flow Rate | 300 μL/min | Not Specified |
| Run Time | 3 minutes | Not Specified |
| Mass Spectrometer | API 4000 Triple Quadrupole | Shimadzu LC-MS 8050CL Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (Positive) | Electrospray Ionization (Positive) |
| Linear Range (O-DMG) | 5 - 500 ng/mL | 50 - 1000 ng/mL |
| Intra-day Precision | ≤ 10.8% | 0.92% - 9.85% (CV for all analytes) |
| Inter-day Precision | ≤ 10.8% | 0.92% - 9.85% (CV for all analytes) |
| Accuracy (O-DMG) | 100.4% - 106.0% | 92.68% - 106.62% (for all analytes) |
The following protocol is adapted from the UPLC-MS/MS method for simultaneous quantification [2] [3].
The following dot language script defines the liquid chromatography process used in Method 1 [1]. This script can be rendered into a visual workflow diagram using Graphviz.
Figure 1: Liquid Chromatography Workflow.
The following dot language script illustrates the mass spectrometric detection process common to both methods [1] [2].
Figure 2: Tandem Mass Spectrometry (MS/MS) Detection Workflow.
The methods have been rigorously validated according to accepted bioanalytical guidelines. Key performance characteristics for the quantification of O-desmethyl gefitinib are summarized below.
Table 2: Method Validation Performance Characteristics
| Validation Parameter | Method 1 (LC-MS/MS) [1] | Method 2 (UPLC-MS/MS) [2] [3] |
|---|---|---|
| Selectivity/Specificity | No significant interference from blank plasma | No interference from 6 different lots of blank plasma |
| Linearity Range | 5 - 500 ng/mL for O-DMG | 50 - 1000 ng/mL for O-DMG |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL for O-DMG | 50 ng/mL for O-DMG |
| Precision (Intra- & Inter-day) | ≤ 10.8% for O-DMG | Intra- & Inter-day CV: 0.92% - 9.85% for all analytes |
| Accuracy | 100.4% - 106.0% for O-DMG | 92.68% - 106.62% for all analytes |
| Carry-over | Not Explicitly Stated | Evaluated and found acceptable |
| Stability | Not Explicitly Stated in Abstract | Established under bench-top, freeze-thaw, and long-term storage conditions |
| Matrix Effect | Not Explicitly Stated in Abstract | Fully evaluated |
| Extraction Recovery | Not Explicitly Stated in Abstract | Determined |
The validated methods have been successfully applied in clinical settings. Method 1 was utilized in a Phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib, helping to ascertain the safety of this combination therapy in patients with advanced NSCLC [1].
Method 2 was applied for the therapeutic drug monitoring of 100 patients with NSCLC. The study reported trough concentrations of gefitinib distributed between 117.71 ng/mL and 582.74 ng/mL, while O-desmethyl gefitinib concentrations ranged from 76.21 ng/mL to 1939.83 ng/mL, demonstrating significant interpatient variability [2] [3]. This highlights the value of TDM in optimizing dosage regimens.
A prospective pharmacokinetic study in elderly patients (≥75 years) with EGFR-mutated advanced NSCLC revealed that the area under the plasma concentration-time curve (AUC₀–₄₈) for O-desmethyl gefitinib was 10.6 ± 14 µM·h. This study also confirmed that the CYP2D6 genotype influences the metabolism of gefitinib to O-desmethyl gefitinib [4].
The validated bioanalytical methods detailed herein provide robust and reliable protocols for the simultaneous quantification of gefitinib and its major metabolite, O-desmethyl gefitinib, in human plasma. The LC-MS/MS method offers a rapid, specific, and linear assay suitable for pharmacokinetic studies, while the more recent UPLC-MS/MS method presents a high-throughput, multi-analyte approach ideal for routine therapeutic drug monitoring. Implementation of these protocols can support clinical research and personalized treatment strategies for patients undergoing therapy with EGFR-tyrosine kinase inhibitors.
| Problem Category | Specific Issue | Proposed Solution | Source / Rationale |
|---|
| Mobile Phase | Suboptimal pH or composition | • Lower pH (e.g., pH 3) to suppress silanol ionization. • Use buffered mobile phases (e.g., 0.1% formic acid, 1% ammonium acetate). • Adjust organic solvent ratio (acetonitrile/water). | [1] [2] [3] | | Column | Secondary interactions with stationary phase | • Use a column with better end-capping. • Ensure column is compatible with your pH range (e.g., C18). | [1] | | | Column overload | • Reduce sample injection volume or concentration. • Use a column with a larger diameter or higher capacity. | [1] [4] | | Sample | Particulates or contaminants | • Filter samples through a 0.22 µm membrane filter before injection. | [3] | | HPLC System | Extra-column volume | • Check and re-seat all column connections. • Ensure system tubing is of minimal appropriate length and diameter. | [5] |
Here are specific methodologies from validated studies that successfully quantified O-desmethyl gefitinib with good peak shape.
This method, developed for clinical trials, uses a fast isocratic elution and is a strong starting point [2].
This method used a Quality by Design (QbD) approach for robustness, making it highly reliable [3].
To effectively diagnose and resolve peak shape issues, follow this logical troubleshooting pathway.
For consistent results with O-desmethyl gefitinib analysis:
Q: What are matrix effects and why are they a problem in LC-MS? A: Matrix effects (ME) are interferences from sample components other than your analyte that alter the ionization efficiency in the mass spectrometer. These effects can cause ion suppression or enhancement, leading to inaccurate, non-reproducible, and less sensitive quantification [1] [2] [3].
They primarily occur when compounds from complex biological matrices (like phospholipids from plasma, salts from urine, or proteins) co-elute with your target analyte during chromatography [1] [2]. The table below details their impact:
| Aspect | Impact of Matrix Effects |
|---|---|
| Accuracy & Precision | Results in biased (high or low) concentration values and poor reproducibility between samples and batches [2]. |
| Sensitivity | Suppression can raise detection and quantification limits, potentially causing low-abundance metabolites to be missed [2]. |
| Linearity | Can truncate the linear dynamic range of an assay, making quantitation outside this range unreliable [3]. |
| Method Validation | Detrimental to establishing key validation parameters like reproducibility, linearity, selectivity, and accuracy [2]. |
Before correction, you must first assess the presence and severity of matrix effects. The table below compares the primary detection methods:
| Method | Description | Output | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Post-Column Infusion [2] | A blank extract is injected while analyte is infused post-column. | Qualitative chromatogram showing ionization suppression/enhancement zones. | Identifies problematic retention times across entire run. | Does not provide quantitative data; laborious [1] [2]. |
| Post-Extraction Spiking [2] [3] | Compares analyte signal in neat solution vs. spiked into a blank matrix extract. | Quantitative matrix factor (MF). MF = (Response in matrix / Response in neat solution) [3]. | Provides a numerical value for the effect at a specific concentration. | Requires a blank matrix, which is not available for endogenous analytes [1] [2]. |
| Slope Ratio Analysis [2] | Compares slopes of calibration curves in neat solution vs. matrix. | Semi-quantitative measure of ME across a concentration range. | Evaluates ME over the entire calibration range instead of a single level. | Only semi-quantitative; requires multiple data points. |
The following workflow diagram illustrates the decision path for selecting and applying these detection methods:
Q: What are the most effective strategies to overcome matrix effects? A: Strategies fall into two categories: minimizing the effect during sample prep/separation, or compensating for it during calibration/data processing. The best approach often combines several strategies [2].
The following diagram outlines a systematic decision workflow for selecting the most appropriate strategy based on your specific analytical requirements and resources:
1. Optimizing Sample Preparation: Methanol Extraction for Plasma Incomplete metabolite extraction is a key source of bias. One study optimized the procedure as follows [4]:
2. The Co-eluting Internal Standard Method When stable isotope-labeled standards (SIL-IS) are unavailable or too expensive, a structural analogue can be an alternative [1].
The table below summarizes validated LC conditions from recent studies for the simultaneous analysis of gefitinib and its major metabolites.
| Analytical Target | Stationary Phase (Column) | Mobile Phase (Binary) | Flow Rate (mL/min) | Run Time (min) | Detection Method | Citation |
|---|---|---|---|---|---|---|
| Gefitinib & 4 metabolites (M523595, M537194, M387783, M605211) in Human Plasma | X-Terra RP18 (50 × 2.1 mm, 3.5 µm) | Water (0.1% Formic Acid) : Acetonitrile (35:65, v/v) | 0.35 | 3.0 | MS/MS | [1] [2] |
| Gefitinib & 4 metabolites (M523595, M608236, M537194, M387783) in Mouse Plasma | Not specified in excerpt | Water (0.1% Formic Acid) : Acetonitrile | Not specified | Not specified | MS/MS | [3] |
| Gefitinib in bulk drug & nanoformulations | C18 column | 1% w/v Ammonium Acetate : Acetonitrile (40:60, v/v) | Not specified | Not specified | UV/Visible or PDA* | [4] |
| 9 Tyrosine Kinase Inhibitors (including Gefitinib) in Human Plasma | C18 (50 mm × 2.1 mm, 1.7 µm) | (A) 0.1% FA + 5mM Ammonium Formate in H₂O; (B) Acetonitrile (Gradient elution) | 0.4 | 3.5 | MS/MS | [5] |
*PDA: Photodiode Array Detection.
Here is a detailed methodology for sample preparation and analysis based on the LC-MS/MS method for human plasma.
This protocol uses protein precipitation, a simple and fast preparation technique [5].
The following workflow outlines a systematic approach to diagnosing and resolving common problems in the analysis of gefitinib and its metabolites.
Q1: Why are my gefitinib metabolite peaks co-eluting or not resolving?
Q2: What is the role of formic acid in the mobile phase?
Q3: My signal intensity is low. What should I check first?
Q4: How does gefitinib metabolism impact method development?
Understanding the core properties of O-Desmethyl Gefitinib and having a reference analytical method are crucial first steps for troubleshooting.
The table below summarizes key information about the metabolite from a commercial supplier [1].
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Number | 847949-49-9 [1] |
| Molecular Formula | C21H22ClFN4O3 [1] |
| SMILES | Fc1c(cc(cc1)Nc2ncnc3c2cc(c(c3)O)OCCCN4CCOCC4)Cl [1] |
| Form | Light yellow to yellow solid [1] |
| Bioactivity | Inhibits EGFR tyrosine kinase phosphorylation (IC50 = 36 nM in subcellular assays) [1] |
A robust LC-MS/MS method for simultaneous quantification of Gefitinib and O-Desmethyl Gefitinib in human plasma has been published and validated per FDA guidelines [2] [3]. You can use it as a starting point for your own work.
Reference Experimental Protocol: LC-MS/MS Analysis [2] [3]
Here is a model for the troubleshooting section of your technical support center, structured around common experimental issues.
Q1: What is the most critical parameter to check first if sensitivity is low? The most critical first step is to verify the mass spectrometer is tuned correctly for the specific precursor ion of O-Desmethyl Gefitinib (m/z 447.2) and that the fragmentor voltage and collision energy are optimized for a consistent and high-intensity product ion signal [3].
Q2: Our peak shape is poor, which we believe is reducing sensitivity. What should we investigate? Poor peak shape often stems from chromatographic issues. First, ensure the analytical column (e.g., a C18 column) is in good condition. You can then try fine-tuning the mobile phase; the reference method uses an isocratic elution of acetonitrile and 0.1% formic acid in water (30:70, v/v) [2] [3]. Adjusting this ratio slightly or switching to a slow gradient might improve peak shape and enhance the signal.
Q3: Could the problem be in our sample preparation? Absolutely. Inefficient protein precipitation is a common cause of low recovery and sensitivity. Strictly ensure you are using a sufficient volume of acetonitrile. The cited protocol found a 2:1 (ACN:Plasma) ratio to be the minimum for >99.9% precipitation efficiency [3]. Using less will compromise your results.
Q4: Why is it important to monitor O-Desmethyl Gefitinib in pharmacological studies? O-Desmethyl Gefitinib is a major metabolite of the anticancer drug Gefitinib and exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR) [1]. Its formation is facilitated by the enzyme CYP2D6, and its plasma concentration can be relevant for understanding drug efficacy and safety [4] [1].
The foundational LC-MS/MS method can be adapted for different research goals. One recent study explored a solid phase microextraction (SPME) tips method for the Therapeutic Drug Monitoring (TDM) of Gefitinib [5]. This approach represents a "green" analytical technique that can potentially simplify sample preparation and reduce organic solvent use.
The table below summarizes the available information for O-Desmethyl Gefitinib, which can serve as a reference for handling the deuterated standard.
| Property | Details for O-Desmethyl Gefitinib |
|---|---|
| CAS Number (Unlabeled) | 847949-49-9 [1] |
| Molecular Formula (Unlabeled) | C₂₁H₂₂ClFN₄O₃ [1] |
| Storage Temperature | -20°C Freezer [1] |
| Form | Solid [1] |
| Stability Note | Hygroscopic (absorbs moisture from the air) [1] |
| Handling Recommendation | Keep container closed when not in use. Store in a tightly closed container [2]. |
For the deuterated form, O-Desmethyl Gefitinib-d6 (CAS not found in search results), one supplier simply recommends storing it in a "cool, dry, well-ventilated area" [2]. The provided storage temperature for the non-deuterated compound offers the most specific guidance available.
In the absence of explicit data for the deuterated compound, you can establish laboratory protocols based on the information available and standard practices.
Several published methods for analyzing Gefitinib and its metabolites can be adapted to monitor the stability of this compound. The core principle is to use a chromatographic method that can separate the intact compound from its degradation products.
Below is a generalized workflow for a stability-indicating method based on the literature [3]:
Detailed Methodology from Literature:
Based on the chemical properties found, here are some anticipated FAQs.
Q1: What is the most critical factor for storing O-Desmethyl Gefitinib and its deuterated form? A: Temperature and moisture control. The compound should be stored at -20°C [1]. Furthermore, as it is hygroscopic, it must be protected from atmospheric moisture to prevent degradation and ensure weighing accuracy. Always keep the container tightly sealed in a cool, dry place [1] [2].
Q2: How should I prepare and store sample solutions for long-term studies? A: While specific data is unavailable, general best practices for hygroscopic compounds apply:
Given the lack of explicit data, a proactive approach is essential.
Low recovery can stem from various stages of sample preparation and analysis. The table below summarizes the most common issues and their respective solutions.
| Stage | Common Cause | Impact | Recommended Solution |
|---|---|---|---|
| Sample Preparation | Incomplete extraction due to mismatched solvent polarity [1] | Low yield of target analytes | Adjust solvent polarity (e.g., use acetonitrile/acetone for high-fat samples); use bath heating/sonication [1] |
| Sample Preparation | Analyte degradation from light, heat, or oxygen [1] | Loss of unstable compounds (e.g., vitamins) | Add antioxidants; perform procedures under light protection or use nitrogen gas [1] |
| Cleanup | Losses during dispersive-SPE or solid-phase extraction (SPE) [1] [2] | Analyte adsorbed to sorbent | Reduce dSPE sorbent amount/time; ensure SPE column is fully activated/eluted [1] |
| Cleanup | pH mismatch with analyte ionization state [2] | Poor retention or elution on SPE cartridge | Adjust sample pH to ensure analyte is in optimal state for retention/elution [2] |
| Analysis | Matrix effects in mass spectrometry [1] | Over- or under-estimation of recovery | Use matrix-matched calibration, standard addition, or isotope-labeled internal standards [1] |
| Analysis | Non-specific adsorption to labware [2] | Analyte loss to container surfaces | Use low-binding plasticware/silanized glass; add carrier proteins (e.g., BSA) to samples [2] |
Here are two standardized protocols for metabolite extraction from cell cultures, which are critical for achieving high recovery and reproducible results.
This protocol emphasizes rapid metabolism arrest and efficient cell detachment without trypsin [3].
This protocol, from a peer-reviewed methods paper, compares harvesting techniques and found harvesting directly in 80% methanol provided the best recovery for amino acids, acylcarnitines, and TCA cycle metabolites [4].
A comparison of the cell harvesting methods evaluated in the study is shown below:
When facing low recovery, a systematic approach to identify the problem is more efficient than random checks. The following diagram outlines a logical troubleshooting workflow based on the common issues previously discussed.
The search identified two primary research articles that provide methodological details for analyzing gefitinib and its metabolites. The table below summarizes their core protocols, which can serve as a reference for your own work.
| Aspect | HPLC-MS/MS Method (Mouse Plasma) [1] | UPLC-IM-MS Method (Mouse Urine) [2] |
|---|---|---|
| Analytes | Gefitinib, M523595, M537194, M387783, M608236 [1] | Gefitinib & endogenous metabolites (pharmacometabodynamics) [2] |
| Sample Matrix | Mouse plasma [1] | Mouse urine [2] |
| Sample Extraction | Protein precipitation with acetonitrile (dasatinib as I.S.) [1] | Information not specified in abstract |
| Chromatography | Column: Agilent RRHD SB-C18 Run Time: 6 minutes Mobile Phase: Gradient of acetonitrile and water (0.1% formic acid) [1] | UPLC (Ion Mobility coupled) [2] | | Detection | Triple quadrupole MS in positive MRM mode [1] | Ion Mobility - Mass Spectrometry [2] | | Validation Data | Linearity: ( r^2 \geq 0.99 ) Precision: <15% Accuracy: 92.6-107.58% Recovery: 86-105% [1] | Not focused on assay validation |
To build the detailed troubleshooting center you need, I suggest you:
Co-elution occurs when two or more compounds in a sample have such similar interactions with the chromatographic column that they exit, or "elute," at the same time. This is a major problem in bioanalysis because it can lead to:
The following table outlines the primary strategies to resolve co-elution, starting with the most common and straightforward approaches.
| Troubleshooting Area | Specific Action | Purpose & Goal |
|---|---|---|
| Chromatographic Optimization | Adjust mobile phase pH, buffer strength, or organic modifier [1] [2]. | Alters compound interaction with stationary phase; goal is to increase difference in retention times. |
| Change organic solvent (e.g., methanol vs. acetonitrile) [1]. | Modifies selectivity for a different separation profile. | |
| Use a longer column or a column with smaller particle size [3]. | Increases theoretical plates for higher peak capacity and better resolution. | |
| Sample Preparation | Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [1] [2]. | Removes matrix interferences (salts, phospholipids, proteins) that contribute to co-elution and matrix effects. |
| Column Selection | Switch to a different C18 column from another manufacturer [1]. | Exploits differences in stationary phase chemistry (e.g., ligand density, endcapping). |
| Use a specialized column (e.g., HILIC for polar metabolites) [4]. | Provides orthogonal separation mechanism for compounds not well-resolved by reversed-phase. | |
| Advanced Data Analysis | Apply chemometric software (Multivariate Curve Resolution) [3]. | Deconvolutes overlapping peaks mathematically; goal is to extract pure spectra from co-eluting signals. |
This protocol is based on methods developed for the simultaneous analysis of gefitinib and its main metabolite, O-desmethyl gefitinib [5] [2].
The workflow for this optimization process can be visualized as follows:
Matrix effects are a common consequence of co-elution and must be checked during method development [1].
Post-column Infusion Experiment:
Post-extraction Addition Assay:
% Matrix Effect = (Peak Area of Set B / Peak Area of Set A) × 100%. A value significantly different from 100% indicates a matrix effect.What if chromatographic optimization is not enough? For extremely complex samples, such as environmental matrices or biological fluids with high levels of endogenous interferences, advanced chemometric data analysis can be a powerful tool. Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be applied to LC-MS data to mathematically resolve the pure mass spectrum and chromatographic profile of each co-eluting compound, even without complete physical separation on the column [3].
How can I improve the sensitivity for polar metabolites? Gefitinib metabolites like the N-oxide or those resulting from O-demethylation can be polar. Consider using an orthogonal separation technique such as Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds on a polar stationary phase (e.g., bare silica) using a mobile phase rich in organic solvent (e.g., acetonitrile), often providing excellent separation for metabolites that co-elute in reversed-phase mode [4].
Q: What are the most critical factors affecting reproducibility in non-targeted LC-MS/MS metabolomics?
Q: Our lab is new to NMR metabolomics. What are the key reporting standards we should follow?
Q: How can we improve quantification in spatial metabolomics using Mass Spectrometry Imaging (MSI)?
| Problem Area | Specific Issue | Potential Cause | Recommended Solution |
|---|---|---|---|
| LC-MS Analysis | Low reproducibility of metabolite identification across runs. | Inconsistent fragmentation spectra from Data-Dependent Acquisition (DDA). | Switch to Data-Independent Acquisition (DIA), which shows higher identification consistency (61% overlap between runs vs. 43% for DDA) [2]. |
| High technical variation in peak intensities. | Instrumental drift and batch effects. | Implement robust normalization using internal standards, such as isotopic ratio outlier analysis (IROA), to correct for non-biological variance [1]. | |
| Metabolite Identification | Multiple signals for a single metabolite; mis-annotation. | Formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) and in-source fragmentation. | Actively search for common adducts during data processing. Be aware that solvent quality (e.g., high Na⁺ content) can influence adduct formation [3]. |
| Spatial Metabolomics (MSI) | Poor quantitative capacity and unreliable inter-tissue comparisons. | Strong matrix effects and ion suppression specific to tissue regions. | Adopt a quantitative MSI workflow with uniformly ¹³C-labelled yeast extracts as internal standards for pixel-wise normalization [5]. |
| General Workflow | Findings cannot be replicated or compared with other studies. | Insufficient reporting of experimental metadata and methods. | Adhere to community reporting standards (e.g., from MANA for NMR) and deposit data in public repositories [4]. |
Here are detailed methodologies for two key approaches cited in the FAQs.
This protocol from the University of Oxford (2025) addresses the long-standing challenge of analyzing highly polar and ionic metabolites [6].
This 2025 protocol enables absolute quantification in Mass Spectrometry Imaging [5].
To help visualize the logical flow of the troubleshooting process, here is a decision diagram. You can use this Graphviz DOT script to generate the diagram.
[caption]Logical workflow for troubleshooting reproducibility issues in different metabolomics platforms.[/caption]
I hope this structured information serves as a solid foundation for your technical support center. The field of metabolomics is advancing rapidly, so establishing standard operating procedures based on these current best practices will be highly beneficial for your team.
Q: What are the critical steps for preparing and storing this compound stock solutions to prevent degradation?
A proper preparation and storage protocol is essential for maintaining the integrity of your internal standard.
Q: How can I verify if my this compound standard has degraded?
Suspect standard degradation if you observe a significant deviation in your quality control (QC) measures. The following table summarizes the key analytical parameters you should monitor, based on validated methods for gefitinib and its metabolite [4] [1] [2].
| Analytical Parameter | Indicator of Potential Degradation | Acceptable Range (from validated methods) |
|---|---|---|
| Chromatographic Peak Area | A consistent, significant decrease in the peak area for the internal standard over time. | N/A (Monitor for consistency) |
| Retention Time | Shifting or drifting retention times compared to historical data. | Consistent with prior runs (e.g., ~0.35 min for O-desmethyl gefitinib [3]) |
| Peak Shape | Peak broadening, tailing, or the appearance of shoulders. | Sharp and symmetrical |
| Signal-to-Noise Ratio | A decrease in the signal-to-noise ratio for the standard. | Sufficient for clear detection and integration |
| Calibration Curve Accuracy | Increased inaccuracy and imprecision in the calibration curves. | Linear range: e.g., 5-500 ng/mL for O-desmethyl gefitinib [4] |
Q: What should I do if I confirm my internal standard is degraded?
If degradation is confirmed, the most reliable action is to prepare a fresh stock solution from a new or properly stored aliquot. Using a degraded standard will compromise all quantitative data. Furthermore, you should:
The following diagram outlines a logical workflow to diagnose and address issues with your internal standard.
To prevent future issues with your deuterated standards, implement these best practices:
The quantitative detection of O-desmethyl gefitinib in human plasma, using O-desmethyl gefitinib-d6 as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized workflow based on established methodologies [1] [2].
Here are the typical technical specifications for such an analysis, compiled from published methods [1] [3] [2]:
| Component | Typical Specification / Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile or methanol |
| HPLC Column | Reversed-phase C18 (e.g., 50-150 mm x 2.1 mm, 1.7-5 µm) |
| Mobile Phase | A: 0.1% Formic acid or 5mM Ammonium formate in water B: Acetonitrile or Methanol | | Elution | Gradient elution | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Mass Analyzer | Triple Quadrupole (QqQ) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Key MRM Transitions | O-desmethyl gefitinib: m/z 433 → 128 [4] this compound: Used as Internal Standard with a higher mass (e.g., m/z 439 → 134) [2] |
The table below summarizes the core characteristics of the two identified methods for your quick comparison.
| Feature | Method 1 (2011) [1] [2] | Method 2 (2023) [3] |
|---|---|---|
| Analytical Instrument | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) |
| Analytes | Gefitinib and O-desmethyl gefitinib | Icotinib, Osimertinib, Gefitinib, and O-desmethyl gefitinib |
| Chromatographic Column | Alltima C18 (150 mm × 2.1 mm, 5 µm) | Shim-pack Scepter C18-120 (2.1 ×50 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (30:70, v/v) | Not specified in detail |
| Run Time | 3.0 minutes | Not specified |
| Linear Range (O-desmethyl gefitinib) | 5 - 500 ng/mL | 50 - 1000 ng/mL |
| Clinical Application | Drug-drug interaction study (gefitinib with hydroxychloroquine) | Therapeutic Drug Monitoring (TDM) for multiple EGFR-TKIs |
Here is a detailed breakdown of the experimental procedures for each method to facilitate your understanding of their workflows.
To help you visualize the general bioanalytical process these methods follow, the diagram below outlines the key steps from sample collection to data analysis, which is central to both clinical trials and Therapeutic Drug Monitoring (TDM).
The table below summarizes the key metabolites of gefitinib identified in humans, mice, and rats, based on the consulted literature. Please note that this list may not be exhaustive, as the number of detected metabolites can vary with the sensitivity of the analytical method used. Over 40 metabolites, intermediates, and glutathione adducts have been identified in research settings [1].
| Metabolite Name/Identifier | Key Biotransformation | Presence in Human | Presence in Mouse | Presence in Rat | Primary Analytical Method(s) for Detection |
|---|---|---|---|---|---|
| M523595 (O-desmethyl-gefitinib) | O-demethylation | Yes [1] [2] [3] | Yes [4] [2] | Information Missing | HPLC-MS/MS [2], UPLC-MS/MS [4] |
| M537194 | Morpholine ring oxidation | Yes [2] [3] | Yes [2] | Yes [3] | HPLC-MS/MS [2] |
| M605211 (Morpholino carbonyl compound) | Morpholine ring oxidation | Yes (as a minor metabolite) [1] | Yes (major circulating metabolite) [4] | Information Missing | UPLC/IM/MS [4] |
| M608236 | Morpholine ring oxidation | Yes [2] [3] | Yes [2] | Yes (primary metabolite) [3] | HPLC-MS/MS [2] |
| M387783 | Oxidative defluorination | Yes [2] [3] | Yes [2] | Information Missing | HPLC-MS/MS [2] |
| Other metabolites (M295820, M527301, etc.) | Various oxidations & conjugates | Yes (multiple minor metabolites) [1] [3] | Yes (over 15 circulating metabolites) [5] | Information Missing | UPLC-Q-TOF-MS/MS [3] |
Key Enzymes Involved: The metabolism of gefitinib is primarily mediated by the cytochrome P450 (CYP) enzyme family. CYP3A4 and CYP2D6 play the major roles, with a minor contribution from CYP3A5 [1] [2] [3]. The formation of the major active metabolite, O-desmethyl-gefitinib (M523595), is primarily catalyzed by CYP2D6 [1].
The following diagram illustrates the three main metabolic pathways of gefitinib, highlighting the key metabolites and the enzymes responsible.
The comparison of metabolites across species relies heavily on advanced chromatographic and mass spectrometric techniques. Here are the methodologies from key studies:
Method for Mouse Plasma (HPLC-MS/MS) [2]: A method was developed for the simultaneous determination of gefitinib and five metabolites (M523595, M537194, M608236, M387783) in mouse plasma.
Method for Human Plasma (UPLC-Q-TOF-MS/MS) [3]: A non-targeted method was used to identify gefitinib metabolites in NSCLC patient plasma.
Comprehensive Profiling (UPLC/IM/MS) [4]: Ultra-performance liquid chromatography coupled with ion mobility and mass spectrometry was used to study the pharmacometabodynamics of gefitinib in mice. This technique adds an additional separation dimension based on the size, shape, and charge of ions, which is particularly useful for profiling complex biological samples like urine and plasma [4] [5].
Understanding the metabolic profile of gefitinib has significant implications beyond basic pharmacology:
The following table summarizes key bioanalytical methods for the determination of Gefitinib and O-desmethyl Gefitinib, highlighting their distinct applications and performance.
| Method Feature | LC-MS/MS for Clinical PK [1] | Stability-Indicating HPLC [2] | LC-MS/MS for Rat PK Study [3] |
|---|---|---|---|
| Primary Application | Clinical Pharmacokinetics in human plasma | Stability testing and impurity profiling in bulk drug | Preclinical Pharmacokinetics in rat serum |
| Analytes | Gefitinib, O-desmethyl Gefitinib | Gefitinib and its process/degradation impurities | Gefitinib, O-desmethyl Gefitinib |
| Separation Method | Alltima C18 column (150 mm x 2.1 mm, 5 µm) | Inertsil C8 column (250 mm x 4.6 mm, 5 µm) | Not specified in detail |
| Detection Method | Tandem Mass Spectrometry (API 4000) | Photo Diode Array (PDA) at 300 nm | Tandem Mass Spectrometry |
| Linearity Range | Gefitinib: 5-1000 ng/mL Metabolite: 5-500 ng/mL | Impurities: 0.015-0.05% (LOQ) | Gefitinib: 0.08-5.0 µg/mL Metabolite: 0.03-0.50 µg/mL | | Run Time | 3 minutes | >45 minutes (gradient elution) | Not specified | | Key Validation Data | Intra-/inter-day precision: ≤10.8% Accuracy: 89.7-106.0% | Validation per ICH guidelines | Precision (CV): <13.0% Accuracy (RE): <14.0% |
Here is a deeper look into the experimental protocols for the two most relevant methods.
This method is designed for speed and sensitivity, making it ideal for high-throughput clinical and preclinical pharmacokinetic studies where numerous samples need to be analyzed [1] [3].
This method is crucial for pharmaceutical development to assess the purity and stability of the drug substance (bulk API) under various stress conditions [2].
The diagram below outlines the general workflow for developing and applying a bioanalytical method, from setup to sample analysis.
When comparing or cross-validating these methods, consider the following:
| Metabolizer Phenotype | Genotype Examples | Impact on O-desmethyl Gefitinib | Key Findings |
|---|---|---|---|
| Extensive Metabolizer (EM) [1]* | 1/1, 1/2, 2/2 [1] | ↑↑ Formation | Higher plasma exposure (AUC) than parent gefitinib; Formation dependent on copy number of functional alleles [1] |
| Intermediate Metabolizer (IM) [1] | 10/10, 5/10 [1] | ↓ Formation | Significantly lower plasma AUC of metabolite [1] |
| Poor Metabolizer (PM) [2] | Various non-functional alleles | ↓↓ Formation | Greatly reduced or absent enzyme activity in vitro [2] |
| Specific Variant Activity | Relative Clearance (vs. CYP2D6.1) [2] | Enzyme Activity Classification [2] | |
| CYP2D6.1 (Wild-type) | 100% | Normal | |
| CYP2D6.94 | >100% (Increased) | Increased | |
| CYP2D6.88, .89, .91, .97, etc. | No significant difference | Normal | |
| CYP2D6.87, .90, .93, .95, etc. | 3.11% to 79.35% | Decreased | |
| CYP2D6.92, .96 | Not detectable | No Activity |
> Note: The data in this table is synthesized from multiple studies. The in vitro data [2] provides a mechanistic basis for the clinical observations [1]. The classification of phenotypes (EM, IM, PM) is based on the combination of alleles an individual carries.
The data presented above are derived from robust clinical and in vitro methodologies. Here are the detailed experimental protocols for the key studies cited.
The following diagram illustrates the primary metabolic pathway of gefitinib, highlighting the central role of CYP2A6 and other enzymes as described in the research.
The diagram shows that CYP2D6 is primarily responsible for the formation of the major active metabolite, O-desmethyl gefitinib, while CYP3A4, CYP3A5, and CYP1A1 contribute to other, minor metabolic pathways [3] [2] [4].
The table below summarizes the core characteristics of two identified methods based on recent publications.
| Extraction Method | Key Principle | Analytical Technique | Reported Linear Range (O-desmethyl gefitinib) | Key Advantages | Key Limitations / Notes |
|---|
| Protein Precipitation (PP) [1] [2] [3] | Uses organic solvent (e.g., acetonitrile) to denature and precipitate proteins from plasma. | LC-MS/MS / UPLC-MS/MS | 5–500 ng/mL [1] [2] | • Rapid and simple protocol • High protein precipitation efficiency (>99.9%) • Cost-effective | • Less selective, potential for matrix effects • Requires a higher plasma volume (e.g., 100 µL [3]) | | Solid Phase Microextraction (SPME) Tips [4] | Miniaturized format with a solid-phase coating that selectively absorbs analytes directly from biofluids. | LC-MS/MS | Information not specified in abstract | • Integrated sample clean-up • Reduced solvent consumption (aligns with Green Analytical Chemistry) • Potential for low-volume sampling [5] | • Method details (range, recovery) require access to the full article for complete comparison |
Here is a detailed breakdown of the methodologies for the two techniques described in the literature.
This method, developed for clinical monitoring, is designed for speed and high-throughput analysis [1] [2].
This method focuses on a more modern, green chemistry approach, though the full protocol details are in the complete article [4].
When choosing a method, it's important to consider the broader analytical goals and trends in the field.
The following diagram illustrates the decision-making workflow for selecting an extraction method based on your primary analytical needs:
| Study Focus | Analytical Technique | Key Metabolites Measured | Sample Type | Biological Context |
|---|---|---|---|---|
| Metabolism in NSCLC cell lines [1] | LC-MS/MS (Selected Reaction Monitoring) | M537194 (M1), M387783 (M2), M523595 (M3) | Cell culture medium, ethanolic cell extracts | EGFR wild-type NSCLC cells (sensitive vs. resistant) |
| Pharmacokinetics in mouse plasma [2] | HPLC-MS/MS | M523595, M537194, M387783, M608236 | Mouse plasma | Tumor-bearing mice after oral administration |
This method was used to investigate gefitinib metabolism directly in non-small cell lung cancer (NSCLC) cell lines.
This method was developed for the simultaneous quantification of gefitinib and four metabolites in plasma for pharmacokinetic studies.
The following diagram illustrates the general decision-making workflow for developing and validating a gefitinib metabolite assay, based on the methodologies described.
While a direct multi-lab study on gefitinib assays was not found, general principles for such comparisons in metabolomics are highly relevant [3]:
| Parameter | Gefitinib (Mean ± SD) | O-desmethyl Gefitinib (Mean ± SD) |
|---|---|---|
| AUC0–48 (µM·h) | 9.49 ± 3.5 | 10.6 ± 14 |
| Cmax | Not explicitly stated in the provided excerpts | Not explicitly stated in the provided excerpts |
| Tmax | Not explicitly stated in the provided excerpts | Not explicitly stated in the provided excerpts |
| t1/2 | Not explicitly stated in the provided excerpts | Not explicitly stated in the provided excerpts |
Key Findings: The study concluded that systemic exposure to gefitinib in elderly patients was slightly higher than that historically observed in younger patients [1]. Furthermore, the CYP2D6 genotype was significantly associated with the metabolic conversion of gefitinib to O-desmethyl gefitinib [1].
Here is a detailed breakdown of the key experimental methods used in the prospective study to generate the pharmacokinetic data [1].
The following diagram illustrates the key metabolic pathway of gefitinib and the primary genetic factors influencing its pharmacokinetics, which is crucial for understanding inter-individual variability.
The diagram shows that gefitinib is primarily metabolized in the liver [2]. The major active metabolite, O-desmethyl gefitinib, is formed predominantly by the CYP2D6 enzyme [1] [2]. CYP3A4 is also involved in metabolism, producing other minor metabolites [2]. Genetic polymorphisms in the CYP2D6 gene and genes encoding membrane transporters like ABCG2 and ABCB1 are significant sources of inter-individual variability in systemic exposure and metabolite formation [1] [2].
| Property | O-Desmethyl Gefitinib | Gefitinib (for comparison) | Notes & Context |
|---|---|---|---|
| Chemical Relationship | Major active metabolite of Gefitinib [1] [2] | Parent drug | Formed via O-demethylation by CYP2D6 [1] [2] |
| EGFR-TK Inhibition (IC₅₀) | 36 nM (Subcellular) [2] | 33 nM [3] | Comparable inhibitory activity to gefitinib [3] [2] |
| Cellular Proliferation Inhibition (IC₅₀) | 760 nM [2] | 49 nM [2] | Slightly reduced activity in whole-cell assays [2] |
| Role in Clinical Outcomes | Higher plasma conc. correlated with longer PFS in NSCLC patients with brain metastases [4] | - | Plasma conc. ≥12 ng/mL: median PFS 27.1 mos vs 17.0 mos (Conc. <12 ng/mL) [4] |
| Brain Penetration in Mice | Significantly higher (Conc.~brain~/Conc.~plasma~) than gefitinib [4] | Lower than O-Desmethyl | Suggests potential higher efficacy for brain metastases [4] |
To support the data in the table, here is a detailed protocol for the simultaneous determination of gefitinib and O-desmethyl gefitinib in human plasma, as validated in a research setting [5].
The relationship between the formation of O-Desmethyl gefitinib and potential clinical outcomes involves a multi-step process, from genetic factors to physiological effects. The diagram below illustrates this research and clinical workflow.
The key clinical finding is that the plasma concentration of O-Desmethyl gefitinib (M2) appears to be a predictor for progression-free survival (PFS), especially in specific patient subgroups [4]. In one study:
When working with or studying O-Desmethyl gefitinib, keep the following points in mind: